2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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Overview
Description
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a thiazole ring substituted with a difluoromethyl group and a boronate ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Boronate Ester Formation: The boronate ester group is introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and real-time monitoring systems can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
Uniqueness
Compared to similar compounds, 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole offers unique reactivity due to the presence of both the difluoromethyl and boronate ester groups. This dual functionality allows for diverse chemical transformations and applications in various fields.
Biological Activity
2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16B F2N O2
- Molecular Weight : 255.07 g/mol
- CAS Number : 1193104-53-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antimicrobial agent and its effects on various cancer cell lines.
Antimicrobial Activity
Recent studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related thiazole compounds have shown effectiveness against various pathogens.
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4–8 | |
Mycobacterium abscessus | 4–8 | |
Mycobacterium smegmatis | 4–8 |
Anticancer Activity
The compound's structural similarities to other known anticancer agents suggest potential activity against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer)
- IC50 Values : Indications suggest a strong inhibitory effect on proliferation with IC50 values in the nanomolar range for similar compounds in the thiazole class.
The proposed mechanism of action for thiazole derivatives involves the inhibition of key enzymes and pathways critical for cell survival and proliferation. For example:
- Inhibition of Matrix Metalloproteinases (MMPs) : This class of enzymes is often involved in tumor metastasis and angiogenesis. Compounds similar to our target have shown significant inhibition of MMP-2 and MMP-9 .
Case Studies
- In Vivo Studies : A study involving a related thiazole compound demonstrated significant tumor growth inhibition in mouse models when administered at doses up to 40 mg/kg. The compound showed a favorable safety profile with no severe adverse effects noted during the study period .
- Pharmacokinetics : In a pharmacokinetic study using Sprague-Dawley rats, compounds structurally related to this compound exhibited moderate exposure levels with a maximum concentration (Cmax) around 592 ± 62 mg/mL .
Properties
Molecular Formula |
C10H14BF2NO2S |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H14BF2NO2S/c1-9(2)10(3,4)16-11(15-9)6-5-17-8(14-6)7(12)13/h5,7H,1-4H3 |
InChI Key |
QUEARTYWXDGCHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(F)F |
Origin of Product |
United States |
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